molecular formula C10H16N2 B8489221 N-Butyl-5-methylpyridin-2-amine CAS No. 88260-09-7

N-Butyl-5-methylpyridin-2-amine

Cat. No.: B8489221
CAS No.: 88260-09-7
M. Wt: 164.25 g/mol
InChI Key: AXIQBCPOTNAYQH-UHFFFAOYSA-N
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Description

N-Butyl-5-methylpyridin-2-amine (C${10}$H${16}$N$_2$) is a pyridine derivative featuring a methyl group at the 5-position and a butylamino substituent at the 2-position of the aromatic ring.

Properties

CAS No.

88260-09-7

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

N-butyl-5-methylpyridin-2-amine

InChI

InChI=1S/C10H16N2/c1-3-4-7-11-10-6-5-9(2)8-12-10/h5-6,8H,3-4,7H2,1-2H3,(H,11,12)

InChI Key

AXIQBCPOTNAYQH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC=C(C=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry and Bonding

The provided evidence discusses N-Diphenylphosphanyl-N-{[diphenyl-(2-pyridylimino)-κ5-phosphanyl]methyl}-pyridin-2-amine (C${35}$H${30}$N$4$P$2$), a phosphanyl-substituted pyridin-2-amine derivative . Key structural differences arise from the substituents:

Parameter N-Butyl-5-methylpyridin-2-amine Evidence Compound
Substituents Butyl (C$4$H$9$), Methyl (CH$_3$) Diphenylphosphanyl, Diphenylphosphanyl-methyl
Molecular Weight 164.25 g/mol 588.62 g/mol
Key Functional Groups Alkylamines Phosphanyl, Pyridylimino
Bond Angles Not reported in evidence P–C–N = 114.09(16)°

The phosphanyl groups in the evidence compound introduce significant steric bulk and electron-withdrawing effects, contrasting with the electron-donating alkyl groups in this compound. This difference impacts reactivity: alkylamines are typically more nucleophilic, whereas phosphanyl groups may stabilize metal coordination or participate in redox reactions.

Intermolecular Interactions and Crystal Packing

The evidence compound forms a 3D framework via C–H⋯N hydrogen bonds and π-stacking interactions . In contrast, this compound’s flexible butyl chain likely disrupts ordered packing, favoring van der Waals interactions over directional hydrogen bonds. This difference has implications for solubility and crystallinity:

Property This compound Evidence Compound
Dominant Interactions Van der Waals, hydrophobic effects C–H⋯N, C–H⋯C hydrogen bonds
Crystallinity Likely lower due to alkyl chain High (3D framework)
Solubility Higher in organic solvents Lower due to polar phosphanyl groups

Electronic and Steric Profiles

  • Electronic Effects: The methyl group at the 5-position in this compound donates electrons via hyperconjugation, activating the pyridine ring for electrophilic substitution.
  • Steric Effects : The butyl group introduces steric hindrance at the 2-position, which may limit coordination to metal centers compared to the phosphanyl groups in the evidence compound, which are designed for metal chelation.

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